N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)isobutyramide

Catalog No.
S3058928
CAS No.
946234-03-3
M.F
C17H22N4O2
M. Wt
314.389
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)pheny...

CAS Number

946234-03-3

Product Name

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)isobutyramide

IUPAC Name

N-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]-2-methylpropanamide

Molecular Formula

C17H22N4O2

Molecular Weight

314.389

InChI

InChI=1S/C17H22N4O2/c1-5-23-16-10-15(18-12(4)19-16)20-13-6-8-14(9-7-13)21-17(22)11(2)3/h6-11H,5H2,1-4H3,(H,21,22)(H,18,19,20)

InChI Key

MPNNVXHQDLBQFI-UHFFFAOYSA-N

SMILES

CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)C(C)C)C

solubility

not available

Application in Pharmacophore Modeling

Scientific Field: Computational Chemistry

Summary of Application: Pharmacophore modeling is a method used to identify and represent the features of a molecule that are necessary for molecular recognition of a ligand by a biological macromolecule. N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)isobutyramide, due to its structural properties, is used in the CAVITY and BUILD modules of pharmacophore modeling software to aid in the de novo synthesis of ligands .

Methods of Application: The compound is utilized within computational tools that have modules for pharmacophore modeling. These tools use the compound’s structure to simulate its interaction with biological targets, aiding in the design of new compounds with desired biological activity.

Results and Outcomes: The use of this compound in pharmacophore modeling has led to the identification of key interaction residues at binding sites, facilitating the design of new molecules with potential therapeutic benefits .

Application in Drug Discovery

Scientific Field: Medicinal Chemistry

Summary of Application: In drug discovery, this compound is explored for its potential as a kinase inhibitor due to its ability to bind with tyrosine kinases, which are often overactive in cancer cells .

Methods of Application: The compound is synthesized and then tested for its inhibitory activity against various tyrosine kinases in vitro. The binding affinity and inhibitory concentration are determined through biochemical assays.

Results and Outcomes: The compound has shown promise in preliminary studies, with specific binding to target kinases and potential antiproliferative effects against cancer cell lines .

Application in Organic Synthesis

Scientific Field: Organic Chemistry

Summary of Application: N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)isobutyramide serves as a building block in organic synthesis, contributing to the formation of complex molecules due to its versatile reactivity .

Methods of Application: The compound is used in various synthetic routes, often involving nucleophilic substitution reactions, to create a diverse array of molecular structures.

Application in Molecular Recognition Studies

Scientific Field: Biochemistry

Summary of Application: This compound is studied for its role in molecular recognition, which is crucial for understanding the interaction between drugs and their targets .

Methods of Application: The compound is used in experimental setups that measure its interaction with biological macromolecules, often using techniques like X-ray crystallography or NMR spectroscopy.

Results and Outcomes: Studies have shown that the compound can form specific interactions with target proteins, providing insights into the principles of molecular recognition .

Application in Ligand Efficiency Metrics

Scientific Field: Cheminformatics

Summary of Application: Ligand efficiency metrics are crucial in evaluating the potency of compounds relative to their size. This compound is used as a reference molecule to develop new metrics for assessing ligand efficiency .

Methods of Application: The compound’s binding data is analyzed using computational models to derive new efficiency metrics that can predict the potency of other molecules.

Results and Outcomes: The development of these metrics has improved the selection process for potential drug candidates, making the drug discovery process more efficient .

Application in Lead Optimization

Scientific Field: Pharmaceutical Chemistry

Summary of Application: Lead optimization is a phase in drug development where chemical modifications are made to improve the properties of a lead compound. This compound is used as a starting point for the optimization of new drug leads .

Methods of Application: Chemical modifications of the compound are carried out to enhance its pharmacokinetic and pharmacodynamic properties. These modifications are guided by structure-activity relationship studies.

Results and Outcomes: The optimization process has led to the development of compounds with improved efficacy, safety, and bioavailability, advancing them closer to clinical testing .

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)isobutyramide is a complex organic compound with the molecular formula C23H26N4O5C_{23}H_{26}N_{4}O_{5} and a molecular weight of approximately 438.484 g/mol. This compound features a unique structure that includes a pyrimidine ring, an amino group, and an isobutyramide moiety, which contributes to its potential biological activity and applications in medicinal chemistry. The compound is characterized by its specific arrangement of functional groups, which may influence its interaction with biological targets.

The chemical reactivity of N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)isobutyramide can be explored through various reactions typical for amides and aromatic compounds. Key reactions may include:

  • Nucleophilic substitution: The amino group can participate in nucleophilic attacks on electrophiles.
  • Acylation reactions: The isobutyramide portion can undergo acylation to form derivatives.
  • Hydrolysis: Under acidic or basic conditions, the amide bond may hydrolyze, yielding corresponding carboxylic acids and amines.

These reactions are essential for modifying the compound to enhance its biological activity or to create analogs for further study.

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)isobutyramide has shown potential in various biological assays. Its structure suggests possible interactions with specific receptors or enzymes involved in disease pathways. Research indicates that compounds with similar structures often exhibit:

  • Antitumor activity: Compounds targeting cancer cell proliferation.
  • Antimicrobial properties: Inhibition of bacterial growth or fungal infections.
  • Pain modulation: Potential for use in managing chronic pain conditions by interacting with pain signaling pathways.

In vitro and in vivo studies would be necessary to elucidate the exact mechanisms of action and therapeutic potential of this compound.

The synthesis of N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)isobutyramide typically involves multi-step organic reactions:

  • Preparation of the pyrimidine derivative: Starting from appropriate pyrimidine precursors, the ethoxy and methyl groups are introduced.
  • Formation of the amine linkage: The amino group is attached to the aromatic ring via nucleophilic substitution.
  • Acylation: The final step involves reacting the amine with isobutyric acid or its derivatives to form the desired isobutyramide.

Each step requires careful optimization of reaction conditions to ensure high yield and purity of the final product.

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)isobutyramide has several potential applications:

  • Pharmaceutical development: As a lead compound for developing new drugs targeting pain or cancer.
  • Research tool: Useful in studying biological pathways related to its target receptors.
  • Chemical probe: For investigating the role of specific enzymes or proteins in various diseases.

The versatility of this compound makes it an attractive candidate for further exploration in medicinal chemistry.

Interaction studies involving N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)isobutyramide could focus on:

  • Binding affinity assessments: Evaluating how well the compound binds to target proteins or receptors using techniques like surface plasmon resonance or isothermal titration calorimetry.
  • Cellular uptake studies: Understanding how effectively the compound enters cells and its subsequent distribution within cellular compartments.
  • Mechanistic studies: Investigating how this compound influences cellular signaling pathways or gene expression profiles related to its pharmacological effects.

These studies are crucial for establishing a comprehensive understanding of the compound's biological profile.

Several compounds share structural similarities with N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)isobutyramide, including:

  • N-(4-(aminophenyl)-3,4,5-trimethoxybenzamide - Known for its analgesic properties.
  • N-(4-(trifluoromethyl)phenyl)-isobutyramide - Exhibits different pharmacological profiles due to fluorination.
  • N-(4-hydroxyphenyl)-isobutyramide - Offers insights into hydroxyl group effects on biological activity.

Comparison Table

Compound NameStructural FeaturesBiological Activity
N-(4-(aminophenyl)-3,4,5-trimethoxybenzamideAmino group, methoxy substituentsAnalgesic properties
N-(4-(trifluoromethyl)phenyl)-isobutyramideTrifluoromethyl groupVaries significantly due to fluorination
N-(4-hydroxyphenyl)-isobutyramideHydroxyl groupPotentially different activity due to polarity

The uniqueness of N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)isobutyramide lies in its specific combination of a pyrimidine moiety with an ethoxy substituent, which may confer distinct pharmacological properties compared to these similar compounds. Further research is necessary to fully understand these differences and their implications for therapeutic applications.

XLogP3

3.4

Dates

Last modified: 08-18-2023

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